6-amino-1H-indole-2-carboxylic acid
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Overview
Description
6-Amino-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound features an indole core with an amino group at the sixth position and a carboxylic acid group at the second position. It is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-nitrobenzaldehyde, a series of reactions including reduction, cyclization, and functional group transformations can lead to the desired compound. The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or boron trifluoride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Amino-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Indole-2-carboxylic acid: Lacks the amino group at the sixth position, which can affect its reactivity and biological activity.
6-Methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of an amino group, leading to different chemical and biological properties.
6-Bromo-1H-indole-2-carboxylic acid:
Uniqueness: 6-Amino-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6-amino-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAPSGYTBQTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622093 |
Source
|
Record name | 6-Amino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135855-63-9 |
Source
|
Record name | 6-Amino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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